molecular formula C17H22N2O5S B2673145 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone CAS No. 1226437-22-4

1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone

Cat. No.: B2673145
CAS No.: 1226437-22-4
M. Wt: 366.43
InChI Key: JWVFBKSSNSNZRM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial research. This compound features a cyclopropyl group, a piperazine ring substituted with a methylsulfonyl group, and a phenoxyethanone moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Piperazine Derivatization: The piperazine ring is functionalized with a methylsulfonyl group. This step can be achieved by reacting piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Phenoxyethanone Coupling: The final step involves coupling the piperazine derivative with a phenoxyethanone precursor. This can be done using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting neurological or inflammatory conditions.

    Biological Research: It may be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

    Industrial Research: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or coatings.

    Environmental Science: Its reactivity can be harnessed in the development of new methods for pollutant degradation or environmental remediation.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the piperazine ring and the phenoxy group suggests potential interactions with neurotransmitter receptors or other protein targets.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)propane: Similar structure but with a propane chain instead of an ethanone.

    1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)butane: Similar structure but with a butane chain instead of an ethanone.

Uniqueness

1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, the piperazine ring offers potential for biological activity, and the phenoxyethanone moiety provides a versatile platform for further functionalization.

This detailed overview highlights the complexity and potential of this compound in various scientific and industrial contexts

Properties

IUPAC Name

1-cyclopropyl-2-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-25(22,23)19-10-8-18(9-11-19)17(21)14-4-6-15(7-5-14)24-12-16(20)13-2-3-13/h4-7,13H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVFBKSSNSNZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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